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Technical Whitepaper: Physicochemical Profiling & Handling of 3-Hydroxy-5-
methylpicolinaldehyde

Executive Summary

3-Hydroxy-5-methylpicolinaldehyde (CAS 1211523-05-5), also known as 3-hydroxy-5-
methylpyridine-2-carbaldehyde, is a critical pyridine derivative structurally analogous to Vitamin
B6 (Pyridoxal). Its unique substitution pattern—featuring an ortho-hydroxy aldehyde moiety—
grants it potent metal-chelating capabilities and high reactivity toward primary amines (Schiff
base formation).

However, these same features render the compound susceptible to specific degradation
pathways, including oxidative deformylation and hemiacetal dimerization. This guide provides a
definitive technical profile to ensure the integrity of this compound in research and drug
development workflows.

Physicochemical Profile
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The solubility and stability of 3-Hydroxy-5-methylpicolinaldehyde are governed by its
amphoteric nature. The pyridine nitrogen accepts protons, while the phenolic hydroxyl donates
them, creating a pH-dependent charge landscape.

Core |dentity

Property Specification
IUPAC Name 3-Hydroxy-5-methylpyridine-2-carbaldehyde
CAS Number 1211523-05-5
Molecular Formula C7H7NO:2
Molecular Weight 137.14 g/mol

Pale yellow to brown solid (oxidizes to dark
Appearance

brown)

Kai = 3.5 (Pyridine N); pKaz = 7.1 (Phenolic

pKa (Predicted) P Py yp (

OH)
LogP (Predicted) ~1.6 (Lipophilic shift due to 5-methyl group)

Solubility Landscape

The compound exhibits "U-shaped" solubility relative to pH. It is most soluble in acidic (cationic
form) and basic (anionic form) aqueous solutions, with minimum solubility near its isoelectric
point (pH 4.5-6.0).

» High Solubility: DMSO, DMF, Methanol, Ethanol, 0.1 M HCI, 0.1 M NaOH.
e Moderate Solubility: Acetone, Acetonitrile.
e Low Solubility: Hexane, Toluene, Water (at neutral pH).

Speciation Diagram (Graphviz)

The following diagram illustrates the protonation states that dictate solubility behavior.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b13087635/docs?utm_src=pdf-body#3-hydroxy-5-methylpicolinaldehyde-solubility-and-stability
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13087635?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cationic Form Neutral / Zwitterion Anionic Form
(pH < 3.0) -H+ (pKa ~3.5) | (pH4.5-6.0) -H+ (pKa ~7.1) P (pH>8.0)
Soluble +H+ Least Soluble +H+ Soluble
‘\/ ‘\/

Click to download full resolution via product page

Figure 1: pH-dependent speciation of 3-Hydroxy-5-methylpicolinaldehyde. Solubility is
maximized at the extremes of the pH scale.

Stability & Reactivity Mechanisms

Researchers must account for three primary instability vectors: Oxidation, Hydration, and Schiff
Base Formation.

Oxidative Instability

The C-2 aldehyde group is electron-deficient due to the pyridine ring, making it susceptible to
autoxidation, especially in solution.

o Degradant: 3-Hydroxy-5-methylpicolinic acid.
o Trigger: Exposure to atmospheric oxygen and UV light.

e Prevention: Store under Argon/Nitrogen; protect from light.

Tautomerism & Hydration

In agueous media, the aldehyde exists in equilibrium with its hydrate (gem-diol). Furthermore,
the 3-hydroxy group can attack the aldehyde to form a hemiacetal dimer, particularly at high
concentrations (>10 mg/mL).

Schiff Base Reactivity (Critical Warning)

This compound reacts rapidly with primary amines (e.g., Tris buffer, amino acids, lysine
residues) to form stable Schiff bases (imines).

e Operational Rule:NEVER dissolve this compound in Tris, Glycine, or ammonium-based
buffers unless the reaction is intended. Use Phosphate, HEPES, or MOPS instead.
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Experimental Protocols

These protocols are designed to be self-validating. The use of HPLC peak purity analysis
ensures that degradation products do not interfere with solubility measurements.

Protocol A: Kinetic Solubility Determination (Shake-
Flask)

Objective: Determine the maximum solubility in a specific solvent system.

e Preparation: Weigh 10 mg of 3-Hydroxy-5-methylpicolinaldehyde into a 1.5 mL amber
microcentrifuge tube (protect from light).

» Addition: Add 100 pL of the target solvent (e.g., PBS pH 7.4).
o Agitation: Vortex for 1 minute, then incubate at 25°C with shaking (500 rpm) for 24 hours.
e Observation:
o If clear: Solubility > 100 mg/mL.
o If solid remains: Proceed to step 5.
e Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.
e Quantification:
o Dilute the supernatant 1:100 in Mobile Phase A (Water + 0.1% Formic Acid).
o Inject onto HPLC (C18 column).

o Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Forced Degradation Study

Objective: Establish stability limits for storage and handling.
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Stock Solution

(2 mg/mL in DMSO)

Stress Conditions

N~

Acid Hydrolysis Base Hydrolysis Oxidation Photostability
0.1M HCI, 60°C, 4h 0.1M NaOH, RT, 4h 3% H202, RT, 2h UV Light, 24h

HPLC-DAD/MS Analysis

(Check Peak Purity)

Click to download full resolution via product page
Figure 2: Forced degradation workflow to identify critical stability risks.

Handling & Storage Recommendations

To maximize shelf-life and experimental reproducibility, adhere to the following "Gold Standard"

storage conditions.
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Parameter Recommendation Rationale

Slows oxidative kinetics and
Temperature -20°C (Long-term) S

dimerization.

_ Prevents autoxidation to

Atmosphere Argon or Nitrogen S )

picolinic acid.

] ] Blocks UV light which

Container Amber Glass Vial

catalyzes degradation.

Solvent for Stocks

Anhydrous DMSO

Prevents hydrate formation;
stable for ~1 month at -20°C.

Thawing

Equilibrate to RT

Prevents condensation water

from entering the vial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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